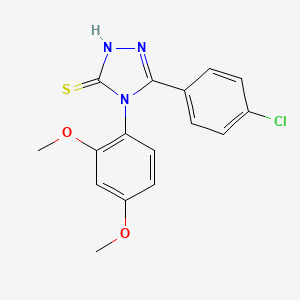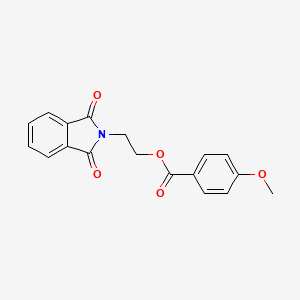
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DIMBOA-GLS and is a derivative of benzoxazinoids, which are secondary metabolites found in plants.
Aplicaciones Científicas De Investigación
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, this compound has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of natural pesticides. In medicine, this compound has been investigated for its anticancer and anti-inflammatory properties. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate is not fully understood. However, it is believed that this compound exerts its biological activity by modulating various signaling pathways in cells. For example, studies have shown that this compound can inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and insects, and reduce inflammation in animal models. However, further studies are needed to fully understand the biological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate in lab experiments is its potential for various applications in different fields. However, one limitation is the low yield of the synthesis method, which may limit its availability for large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate. One potential direction is the development of natural pesticides using this compound. Another direction is the investigation of its potential applications in the development of novel materials for electronics and photonics. Additionally, further studies are needed to fully understand the mechanism of action and biological effects of this compound, which may lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate involves the reaction of 2,4-dimethoxybenzaldehyde and 2-(2-oxo-2-phenylethyl)malononitrile in the presence of a base catalyst such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition to form the final product. The yield of the synthesis method is reported to be around 60%.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-23-13-8-6-12(7-9-13)18(22)24-11-10-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVXSMHIBPXCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5633535.png)
![9-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5633551.png)
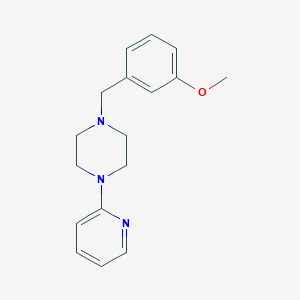
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5633563.png)
![4-[3-(4-fluorobenzyl)piperidin-1-yl]pyrimidine](/img/structure/B5633568.png)
![(3aS*,6aS*)-2-[3-(difluoromethoxy)benzyl]-5-[(dimethylamino)carbonyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5633576.png)
![N-cyclohexyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5633590.png)
![3-(3-methyl-2-buten-1-yl)-1-[(4-methyl-1-piperazinyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B5633596.png)
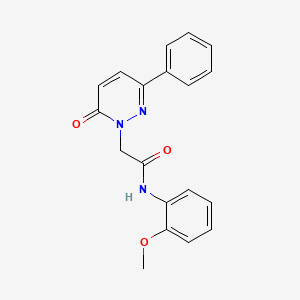
![N-benzyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5633618.png)
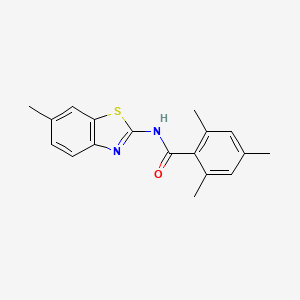
![2-ethyl-8-[3-(1H-imidazol-2-yl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633630.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide](/img/structure/B5633637.png)
